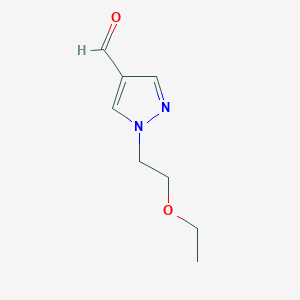
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, otherwise known as 3-APMPA, is a synthetic compound that has been used extensively in scientific research. It is a member of the pyrrolidinophenone class of chemicals, which are derivatives of pyrrolidine and phenylacetone. 3-APMPA has been studied for its potential applications in medicine, biochemistry, and physiology. In
Scientific Research Applications
Ferroelectric and Fluorescent Properties
- Ferroelectric Behavior : A study by Chen et al. (2010) on a quinoxaline derivative related to 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one demonstrated ferroelectric properties, indicating potential applications in memory devices and sensors (Chen et al., 2010).
- Blue Fluorescent Emission : The same study also found that the compound exhibited an intense blue fluorescent emission, suggesting its use in fluorescent materials and optical applications (Chen et al., 2010).
Antioxidant and Antimicrobial Activities
- Antioxidant Properties : Gopi et al. (2016) synthesized chalcone derivatives using a similar thiophenyl compound and found that they exhibited significant antioxidant activities. This points to potential therapeutic or protective applications in oxidative stress-related conditions (Gopi et al., 2016).
- Antimicrobial Effects : The same compounds were also shown to have remarkable antimicrobial activities, suggesting their use in developing new antibacterial and antifungal agents (Gopi et al., 2016).
Chemical and Spectroscopic Properties
- Chemical Reactivity and Spectroscopy : Hunter and McNab (2010) investigated the properties of 3-hydroxythiophene systems, which are structurally related to the compound . Their findings on reactivity and spectroscopic properties could provide insights into similar compounds' behavior in various chemical environments (Hunter & McNab, 2010).
Synthesis of Polysubstituted Pyrroles
- Metal-Free Synthesis Method : Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives using thiophenyl compounds, indicating potential in organic synthesis and pharmaceutical applications (Kumar et al., 2017).
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-4-12(7-8)10(13)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXBJQQFPTUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)


